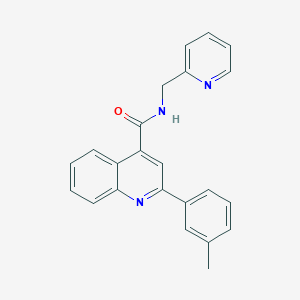
2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Descripción general
Descripción
2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Substitution Reactions: Introduction of the 3-methylphenyl group can be done via Friedel-Crafts alkylation.
Amidation: The final step involves the reaction of the quinoline derivative with pyridin-2-ylmethylamine to form the carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the quinoline ring.
Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or quinoline N-oxides.
Reduction: Amines or alcohols.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial or anticancer agent.
Medicine: Potential use in drug development for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action would depend on its specific application. For instance, if it is used as an antimicrobial agent, it might interact with bacterial DNA or proteins, disrupting their function. In medicinal applications, it could target specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-4-carboxamide derivatives: These compounds share the quinoline core and carboxamide group.
Phenyl-substituted quinolines: Similar in having a phenyl group attached to the quinoline ring.
Pyridinylmethyl-substituted compounds: Compounds with a pyridinylmethyl group attached to various cores.
Uniqueness
2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is unique due to the specific combination of substituents on the quinoline core, which can impart distinct biological and chemical properties compared to other similar compounds.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-16-7-6-8-17(13-16)22-14-20(19-10-2-3-11-21(19)26-22)23(27)25-15-18-9-4-5-12-24-18/h2-14H,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARPHHSGHSTETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B3436408.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B3436422.png)
![1,1'-(1,3-phenylenedicarbonyl)bis[4-(2-fluorophenyl)piperazine]](/img/structure/B3436429.png)
![2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE](/img/structure/B3436447.png)
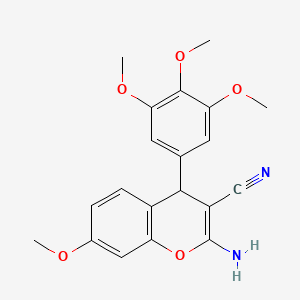
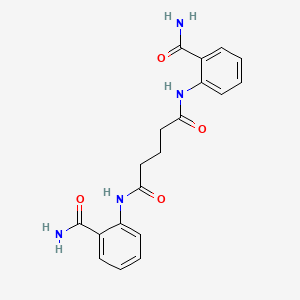
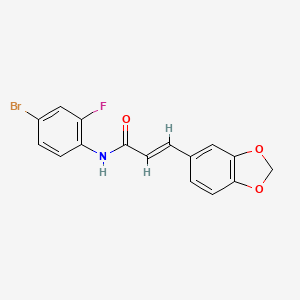
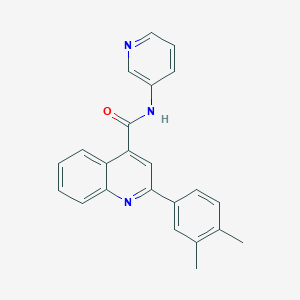
![N,N'-1,4-cyclohexanediylbis[3-(4-methoxyphenyl)acrylamide]](/img/structure/B3436488.png)
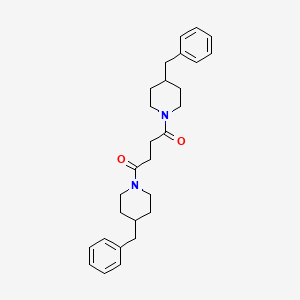

![3-[(2-chlorophenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B3436501.png)
![5-methyl-3-phenyl-N-[4-(phenylamino)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B3436505.png)
![5-bromo-N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide](/img/structure/B3436511.png)
